molecular formula C17H25BrN2O B2642006 3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-1,3-benzodiazol-3-ium bromide CAS No. 351526-02-8

3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-1,3-benzodiazol-3-ium bromide

Cat. No.: B2642006
CAS No.: 351526-02-8
M. Wt: 353.304
InChI Key: FATVDQQSRMTVFN-UHFFFAOYSA-M
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Description

3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-1,3-benzodiazol-3-ium bromide: is a complex organic compound with a molecular formula of C19H29BrN2O. This compound is part of the benzodiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-1,3-benzodiazol-3-ium bromide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

    Material Science: The compound is used in the development of advanced materials with specific properties such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 3-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-propyl-1H-1,3-benzodiazol-3-ium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzodiazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness:

    Structural Features: The presence of the 3,3-dimethyl-2-oxobutyl and 1-methyl-2-propyl groups makes this compound unique compared to other benzodiazole derivatives.

    Reactivity: The compound’s reactivity profile is distinct due to the specific functional groups present.

Properties

IUPAC Name

3,3-dimethyl-1-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)butan-2-one;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N2O.BrH/c1-6-9-16-18(5)13-10-7-8-11-14(13)19(16)12-15(20)17(2,3)4;/h7-8,10-11H,6,9,12H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATVDQQSRMTVFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=[N+](C2=CC=CC=C2N1CC(=O)C(C)(C)C)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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